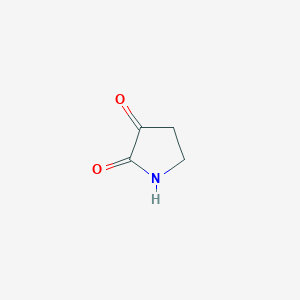

Pyrrolidine-2,3-dione

Descripción general

Descripción

Pyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. It is a direct precursor to 2-pyrrolidones and pyrrolidines, which are crucial in various bioactive compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of nitriles with ethyl glyoxalate, followed by base-promoted aldol condensation, reductive ring closure, and alcohol-to-ketone oxidation . Another method includes the interaction of amide-tethered 1,6-enynes with carbon monoxide and an alcohol, followed by oxidative cleavage of the exocyclic carbon-carbon bond .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Pyrrolidine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield pyrrolidine derivatives.

Substitution: Substitution reactions can introduce various functional groups into the this compound scaffold.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in medicinal chemistry .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Pyrrolidine-2,3-dione has been identified as a promising scaffold for developing novel antibacterial agents, particularly against multidrug-resistant bacteria.

Key Findings:

- Inhibition of PBP3 : Research has demonstrated that this compound derivatives effectively inhibit penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a critical target for antibacterial drug discovery. The compounds showed significant antibacterial activity with minimal cytotoxicity, making them suitable candidates for further optimization and development .

- Antimicrobial Activity : A study synthesized a library of this compound scaffolds that displayed antimicrobial activity against Gram-positive pathogens. The compounds exhibited potent anti-biofilm properties and low minimum biofilm eradication concentration (MBEC) to minimum inhibitory concentration (MIC) ratios, indicating their effectiveness against biofilm-associated infections .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Source | PBP3 Inhibition (%) at 100 µM | MBEC/MIC Ratio |

|---|---|---|---|

| Compound 1 | MPI | 61 ± 1 | 2 |

| Compound 2 | ChemDiv | 92 ± 7 | 3 |

| Compound 3 | MPI | 66 ± 16 | 4 |

Neurodegenerative Disease Research

This compound derivatives have also been explored as inhibitors of cyclin-dependent kinase 5 (Cdk5), which is implicated in Alzheimer's disease pathology.

Key Findings:

- Inhibition of Cdk5/p25 Complex : Computational simulations have identified this compound derivatives as novel inhibitors of the Cdk5/p25 complex. This discovery suggests potential therapeutic applications in treating neurodegenerative conditions by attenuating the pathological effects associated with Cdk5 hyperactivity .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives is crucial for enhancing their biological activities.

Synthesis Techniques:

- One-Pot Reactions : A multi-component reaction approach has been developed to synthesize pyrrolidine-2,3-diones efficiently. This method involves combining phenyl pyruvic esters with aldehydes and amines to yield various derivatives with improved solubility and biological activity .

- Structural Optimization : Researchers have explored the structure–activity relationship (SAR) of this compound analogues to identify key functional groups that enhance their antimicrobial properties. Modifications at specific positions on the pyrrolidine ring have led to compounds with superior activity against bacterial strains .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development.

Case Study 1: Development of PBP3 Inhibitors

A focused library screening identified multiple this compound compounds that inhibited PBP3 significantly. The study highlighted the importance of structural features such as hydroxyl and heteroaryl groups for effective inhibition .

Case Study 2: Neuroprotective Agents

The identification of this compound derivatives as Cdk5 inhibitors underscores their potential role in neuroprotection. The computational modeling and subsequent experimental validation provide a pathway for developing new treatments for Alzheimer's disease .

Mecanismo De Acción

Comparación Con Compuestos Similares

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Prolinol

Actividad Biológica

Pyrrolidine-2,3-dione, a heterocyclic compound, has garnered significant attention in recent years due to its diverse biological activities, particularly as a potential scaffold for novel antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic potential against various pathogens.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure that contributes to its biological properties. Recent advancements in synthetic methodologies have enabled the efficient production of pyrrolidine-2,3-diones and their derivatives. For instance, biocatalytic approaches have been developed to synthesize highly functionalized pyrrolidine-2,3-diones under mild conditions, leading to products with varying substituents that enhance their biological activity .

Antimicrobial Activity

Pyrrolidine-2,3-diones have shown promising antimicrobial properties against a range of pathogens, particularly multidrug-resistant strains. Key findings include:

- Inhibition of Pseudomonas aeruginosa : A study identified this compound derivatives as potent inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a critical target for developing new antibacterial therapies. The compounds demonstrated significant inhibition rates ranging from 60% to 100% at concentrations of 100 µM .

- Anti-biofilm Properties : A novel library of this compound monomers and dimers was evaluated for their ability to disrupt biofilms formed by Staphylococcus aureus. These compounds exhibited low minimum biofilm eradication concentration (MBEC) to minimum inhibitory concentration (MIC) ratios and showed synergistic effects when combined with FDA-approved antimicrobials .

Table 1: Summary of Biological Activities of this compound Derivatives

The mechanisms through which pyrrolidine-2,3-diones exert their biological effects are multifaceted:

- Targeting PBP3 : The inhibition of PBP3 disrupts bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is particularly effective against Gram-negative bacteria due to the absence of human counterparts for this protein, reducing the risk of side effects .

- Disruption of Biofilms : Pyrrolidine-2,3-diones have been shown to interfere with biofilm formation and maintenance. By destabilizing these structures, they enhance the efficacy of conventional antibiotics against biofilm-associated infections .

Case Studies

Several studies illustrate the potential applications of pyrrolidine-2,3-diones in clinical settings:

- Case Study on Biofilm Inhibition : A research team synthesized a library of this compound compounds that demonstrated enhanced aqueous solubility and potent anti-biofilm activity against S. aureus. One lead compound significantly reduced the MBEC value of vancomycin when used in combination therapy .

- Clinical Implications : The emergence of antibiotic-resistant bacteria has prompted investigations into novel antibacterial agents like pyrrolidine-2,3-diones. Their unique mechanism targeting PBP3 positions them as valuable candidates in the fight against resistant infections .

Propiedades

IUPAC Name |

pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-5-4(3)7/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYXSLAAXZTRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.